![molecular formula C22H12Cl2N4O2 B13116438 1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis- CAS No. 51016-63-8](/img/structure/B13116438.png)
1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] is a chemical compound with the molecular formula C22H12Cl2N4O2 and a molecular weight of 435.262 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to by other names such as PIGMENT YELLOW 173 and SANDORIN YELLOW 6GL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] involves the reaction of 2,5-dichloro-1,4-phenylenediamine with phthalic anhydride under specific conditions. The reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindol-1-one derivatives.
Scientific Research Applications
3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] has a wide range of applications in scientific research:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Employed in biological assays and staining techniques.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, coatings, and plastics.
Mechanism of Action
The mechanism of action of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
- 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
- 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
Uniqueness
The uniqueness of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
51016-63-8 |
|---|---|
Molecular Formula |
C22H12Cl2N4O2 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-[2,5-dichloro-4-[(3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C22H12Cl2N4O2/c23-15-10-18(26-20-12-6-2-4-8-14(12)22(30)28-20)16(24)9-17(15)25-19-11-5-1-3-7-13(11)21(29)27-19/h1-10H,(H,25,27,29)(H,26,28,30) |
InChI Key |
ABRHAPVKULGVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3Cl)N=C4C5=CC=CC=C5C(=O)N4)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


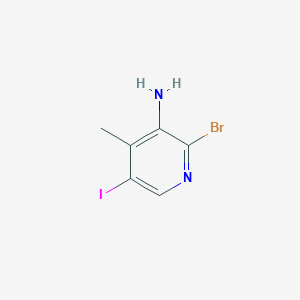
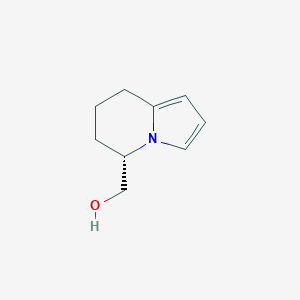
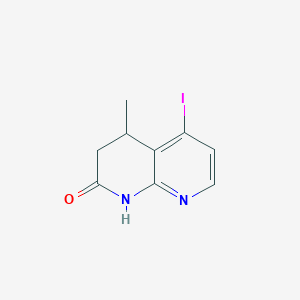
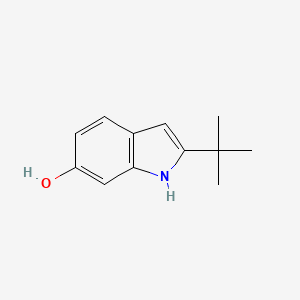
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
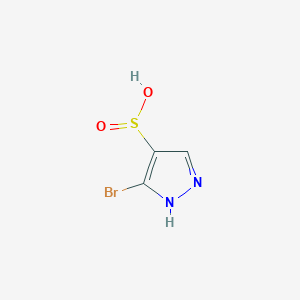
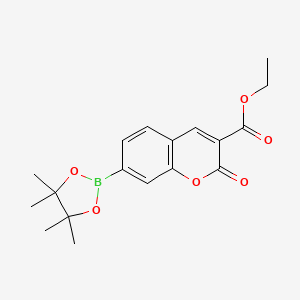
![7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13116391.png)
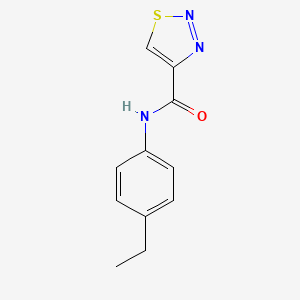
![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)

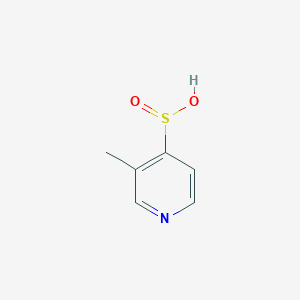
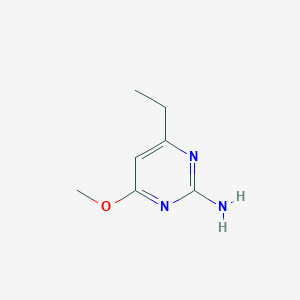
![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)
